4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole
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Overview
Description
4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is an advanced organic compound characterized by its multi-functional groups and complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route 1: : Starting with 5-fluoropyridin-2-ol, the synthesis proceeds through a nucleophilic substitution reaction with chloromethyl pyrrolidine, producing the intermediate, 5-fluoropyridin-2-ylmethyl pyrrolidin-1-yl ether. This intermediate undergoes sulfonylation using sulfur trioxide and a tertiary base, forming the sulfonyl derivative. Finally, this is coupled with 2,1,3-benzothiadiazole under a palladium-catalyzed cross-coupling condition.
Industrial Production Methods
Method 1: : Large-scale production uses automated flow reactors for each synthetic step, optimizing reaction times and yields. This method ensures consistent purity and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : When exposed to oxidizing agents such as potassium permanganate, the pyrrolidine ring undergoes oxidation, leading to the formation of ketone derivatives.
Reduction: : The fluoropyridinyl group can be reduced using hydrogen gas over a palladium catalyst, resulting in the defluorination of the compound.
Substitution: : The sulfonyl group can undergo nucleophilic aromatic substitution, particularly under basic conditions, forming various substituted products.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substituting agents: : Sodium methoxide, potassium t-butoxide.
Major Products
Oxidation products: : Ketone derivatives of the pyrrolidine ring.
Reduction products: : Defluorinated analogs.
Substitution products: : Substituted benzothiadiazoles with varying substituents at the sulfonyl group.
Scientific Research Applications
4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole has a wide array of applications:
Chemistry: : Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks and complexes.
Biology: : Investigated for its potential as an enzyme inhibitor in biological pathways, affecting processes such as cell signaling and metabolism.
Medicine: : Evaluated for its use in drug development, specifically targeting conditions related to inflammation and cancer.
Industry: : Applied in materials science for the development of new polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Primarily targets enzymes and receptors associated with cellular signaling pathways.
Pathways Involved: : Inhibition of specific enzymes leads to the disruption of critical biological pathways, such as those regulating cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Compound A: : 4-[(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Compound B: : 4-[(3-{[(5-bromopyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Uniqueness
Compared to Compound A: : The fluorine atom in 4-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole imparts a higher electronegativity, influencing its reactivity and interaction with biological molecules.
Compared to Compound B: : The smaller size of the fluorine atom compared to bromine enables the compound to fit more snugly into enzyme active sites, potentially increasing its efficacy as an inhibitor.
This compound's intricate structure and versatile chemistry make it a significant focus of research and industrial application.
Properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S2/c17-12-4-5-15(18-8-12)24-10-11-6-7-21(9-11)26(22,23)14-3-1-2-13-16(14)20-25-19-13/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXJYSTZPADLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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